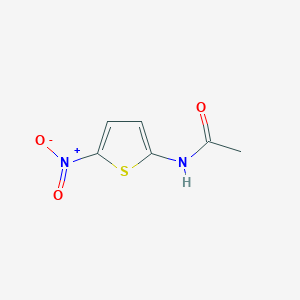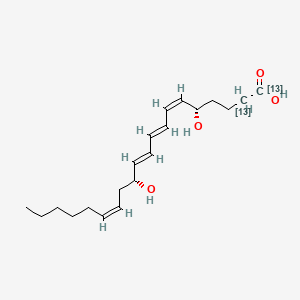
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid is a complex organic compound characterized by its unique structure and stereochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid typically involves multiple steps, including the formation of the carbon backbone, introduction of double bonds, and addition of hydroxyl groups. Common synthetic routes may involve the use of Grignard reagents, Wittig reactions, and selective hydrogenation techniques. Reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions and scalability, ensuring consistent quality and high yields.
Análisis De Reacciones Químicas
Types of Reactions
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the double bonds may produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid include other polyunsaturated fatty acids and hydroxylated derivatives. Examples include:
Arachidonic acid: A polyunsaturated fatty acid with similar structural features.
Eicosapentaenoic acid: Another polyunsaturated fatty acid with multiple double bonds.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of isotopically labeled carbon atoms
Propiedades
Número CAS |
112926-03-1 |
|---|---|
Fórmula molecular |
C20H32O4 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1/i17+1,20+1 |
Clave InChI |
VNYSSYRCGWBHLG-DSGYIICGSA-N |
SMILES isomérico |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CC[13CH2][13C](=O)O)O)O |
SMILES canónico |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)

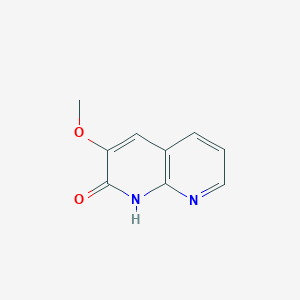
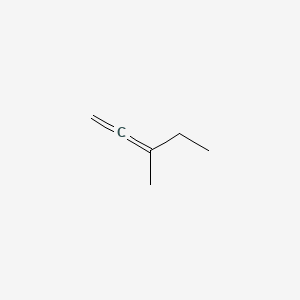
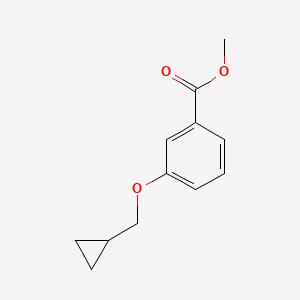
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)

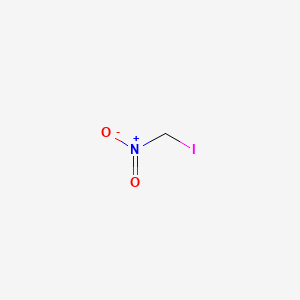
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)

![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
